5-bromo-7-fluoro-3-iodo-1H-indazole
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Overview
Description
5-Bromo-7-fluoro-3-iodo-1H-indazole is a heterocyclic compound containing bromine, fluorine, and iodine atoms. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is a white to pale yellow solid and is soluble in some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-3-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the hydrogen bond substitution reaction of indazole . The process typically includes the following steps:
Starting Material: The synthesis begins with the appropriate substituted indazole.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing byproducts. Industrial methods may also include continuous flow reactions and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Halogenating Agents: Bromine, fluorine, and iodine sources are used for halogenation.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions include various substituted indazoles and their derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-Bromo-7-fluoro-3-iodo-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-indazole: Similar in structure but lacks the fluorine atom.
5-Bromo-4-fluoro-3-iodo-1H-indazole: Another closely related compound with a different substitution pattern.
5-Bromo-1H-indazole: A simpler indazole derivative with only a bromine atom.
Uniqueness
5-Bromo-7-fluoro-3-iodo-1H-indazole is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1352398-23-2 |
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Molecular Formula |
C7H3BrFIN2 |
Molecular Weight |
340.92 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) |
InChI Key |
ADRYMWXNNJMMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)Br |
Origin of Product |
United States |
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